

Application Notes and Protocols for Behavioral Assays Using JNJ-42153605

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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222

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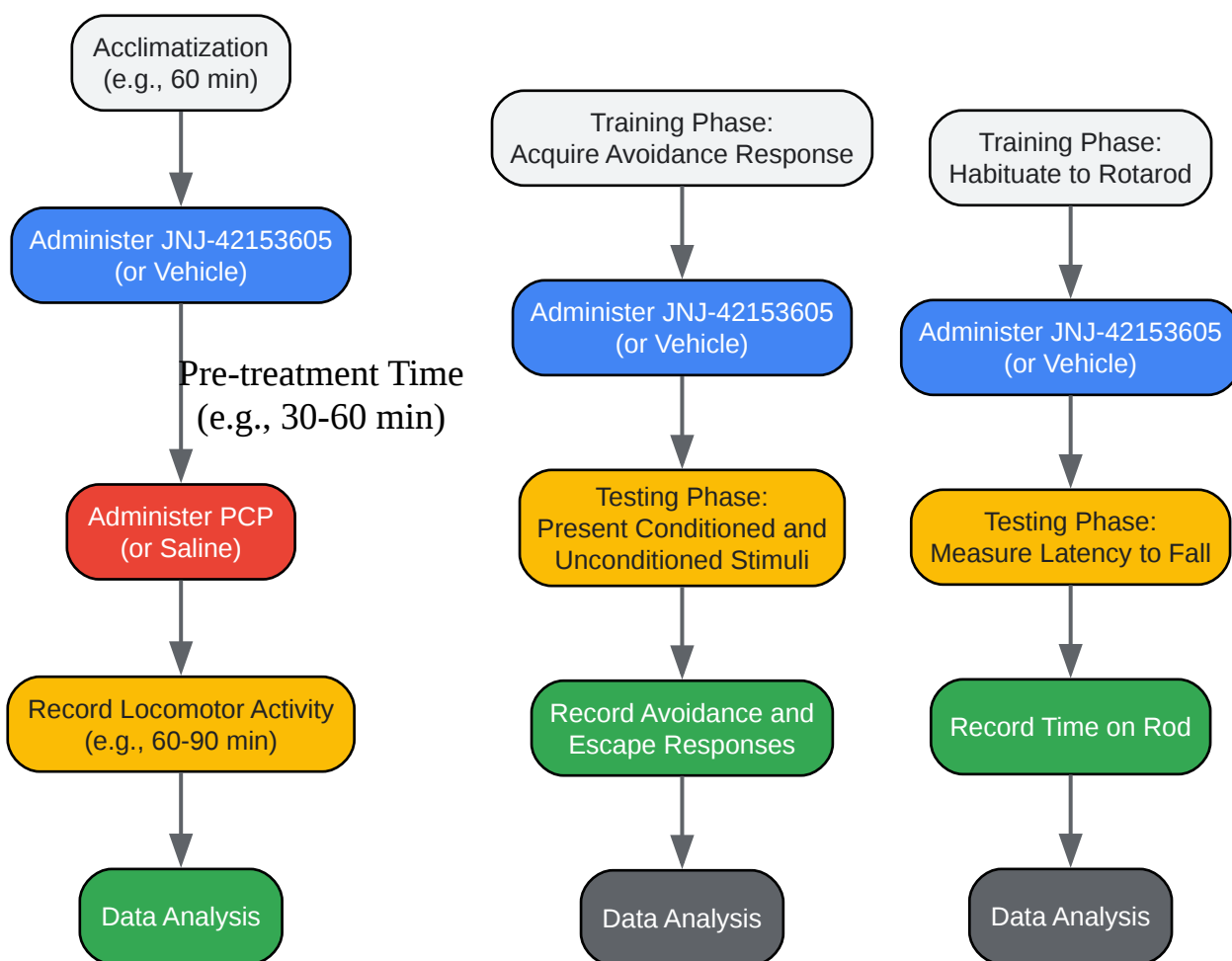
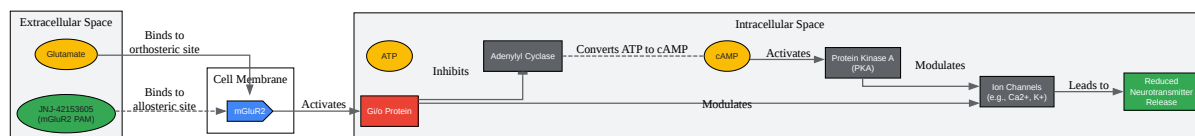
Introduction

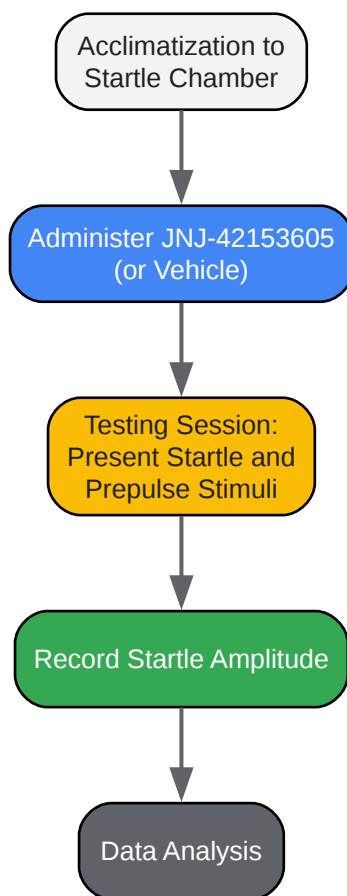
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).^{[1][2]} As a PAM, **JNJ-42153605** enhances the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly. This mechanism offers a more nuanced modulation of glutamatergic neurotransmission compared to orthosteric agonists. The mGluR2 receptor is a G-protein coupled receptor primarily located on presynaptic terminals, where it functions as an autoreceptor to inhibit glutamate release. Dysregulation of glutamatergic signaling is implicated in various neuropsychiatric disorders, making mGluR2 an attractive therapeutic target.

These application notes provide detailed protocols for key behavioral assays used to characterize the preclinical antipsychotic-like and motor-coordination effects of **JNJ-42153605**.

Signaling Pathway of mGluR2 Activation

The activation of mGluR2 by glutamate, and its potentiation by a positive allosteric modulator like **JNJ-42153605**, initiates an intracellular signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.





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References

- 1. allgenbio.com [allgenbio.com]
- 2. caymanchem.com [caymanchem.com]
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